

# Investigating Inflammasome Activation Using ACOD1 siRNA: Application Notes and Protocols

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Compound of Interest		
Compound Name:	ACOD1 Human Pre-designed	
	siRNA Set A	
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## Introduction

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by initiating inflammatory responses. The NLRP3 inflammasome, in particular, is implicated in a wide range of inflammatory diseases. Its activation leads to the cleavage of procaspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1 $\beta$  (IL-1 $\beta$ ) and IL-18 into their mature, secreted forms, and induces a form of programmed cell death known as pyroptosis.

Aconitate decarboxylase 1 (ACOD1), also known as immunoresponsive gene 1 (IRG1), and its enzymatic product, itaconate, have emerged as key regulators of inflammatory responses.[1][2] [3][4] ACOD1 is highly upregulated in macrophages upon inflammatory stimuli.[1][3] Itaconate, produced by ACOD1, functions as an anti-inflammatory metabolite, in part by inhibiting the activation of the NLRP3 inflammasome.[5] The proposed mechanism involves the alkylation of cysteine residues on NLRP3 by itaconate, which prevents the assembly and activation of the inflammasome complex.[5]

This document provides detailed protocols for utilizing small interfering RNA (siRNA) to silence ACOD1 expression in macrophages. By knocking down ACOD1, researchers can investigate the subsequent effects on NLRP3 inflammasome activation. These protocols are designed for



cell biologists, immunologists, and drug development professionals seeking to understand the role of the ACOD1-itaconate axis in inflammation and to identify potential therapeutic targets.

## **Data Presentation**

Silencing of ACOD1 is expected to enhance inflammasome activation due to the reduced production of the inhibitory metabolite, itaconate. The following table summarizes expected quantitative outcomes based on studies involving ACOD1 deletion, which serves as a proxy for efficient siRNA-mediated knockdown.

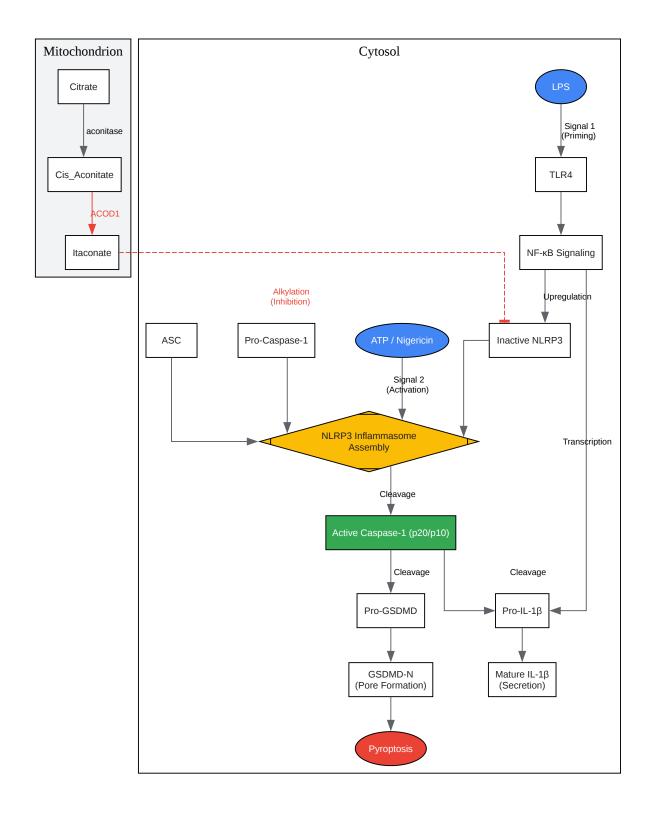
Cell Type	Treatmen t	Analyte	Control (e.g., Scramble d siRNA)	ACOD1 siRNA	Fold Change	Referenc e
iPSC- derived Macrophag es	LPS + IFN- Y	IL-1β (pg/mL)	~150	~400	~2.7	[6]
iPSC- derived Macrophag es	LPS + IFN- Y	IL-6 (pg/mL)	~6000	~12000	~2.0	[6]
iPSC- derived Macrophag es	LPS + IFN- Y	CXCL10 (pg/mL)	~4000	~8000	~2.0	[6]

# Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the general experimental workflow for investigating the role of ACOD1 in inflammasome activation.



# ACOD1-Itaconate Pathway in NLRP3 Inflammasome Regulation

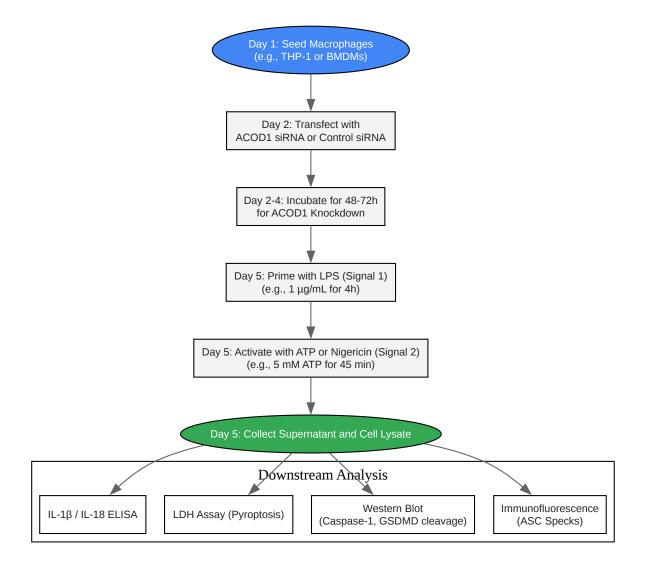




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Caption: ACOD1 converts cis-aconitate to itaconate, which inhibits NLRP3 inflammasome activation.

# **Experimental Workflow for ACOD1 siRNA and Inflammasome Activation**





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Caption: Workflow for ACOD1 knockdown and subsequent inflammasome activation and analysis.

# Experimental Protocols Protocol 1: ACOD1 siRNA Transfection of THP-1 Macrophages

This protocol is adapted for the transfection of PMA-differentiated THP-1 cells using nucleofection, which is effective for hard-to-transfect cells like macrophages.

#### Materials:

- THP-1 cells
- RPMI-1640 medium with 10% FBS and 1% Penicillin/Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- ACOD1 siRNA and non-targeting control siRNA (20 μM stocks)
- Nucleofector™ Kit for THP-1 cells (e.g., Lonza)
- Nucleofector<sup>™</sup> device
- 6-well plates

#### Procedure:

- Cell Culture and Differentiation:
  - Culture THP-1 monocytes in RPMI-1640 medium.
  - To differentiate, seed 1 x 10<sup>6</sup> cells per well in a 6-well plate and treat with 100 ng/mL
     PMA for 48 hours. The cells will become adherent.
- Cell Preparation for Transfection:



- Gently wash the adherent THP-1 macrophages with PBS.
- Detach the cells using a non-enzymatic cell dissociation solution (e.g., Accutase). Avoid using scrapers.
- Count the cells and centrifuge at 250 x g for 10 minutes.

#### Nucleofection:

- Resuspend 2 x 10<sup>^</sup>6 cells in 100 μL of the appropriate Nucleofector™ solution.
- Add 1 μg of ACOD1 siRNA or control siRNA to the cell suspension.
- Transfer the mixture to a Nucleofector™ cuvette and electroporate using the program recommended for THP-1 cells.

#### Post-Transfection Culture:

- Immediately after nucleofection, transfer the cells to a new 6-well plate containing prewarmed RPMI-1640 medium.
- Incubate the cells for 48-72 hours to allow for ACOD1 knockdown before proceeding with inflammasome activation.

# **Protocol 2: NLRP3 Inflammasome Activation**

This protocol describes the two-signal method for activating the NLRP3 inflammasome in macrophages.

#### Materials:

- ACOD1-silenced and control macrophages from Protocol 1
- Lipopolysaccharide (LPS) (1 mg/mL stock)
- ATP (500 mM stock, pH adjusted to 7.0) or Nigericin (5 mM stock in ethanol)
- Opti-MEM or serum-free medium



#### Procedure:

- Priming (Signal 1):
  - Replace the culture medium of the transfected macrophages with fresh RPMI-1640.
  - Prime the cells by adding LPS to a final concentration of 1  $\mu$ g/mL.
  - Incubate for 4 hours at 37°C.
- Activation (Signal 2):
  - After the priming step, replace the medium with Opti-MEM or serum-free medium.
  - Activate the inflammasome by adding one of the following:
    - ATP: Add to a final concentration of 5 mM and incubate for 45 minutes.
    - Nigericin: Add to a final concentration of 10 μM and incubate for 1 hour.
- Sample Collection:
  - After the activation incubation, carefully collect the cell culture supernatant for ELISA and LDH assays. Centrifuge to pellet any detached cells and use the cleared supernatant.
  - Wash the remaining adherent cells with ice-cold PBS and lyse them in RIPA buffer for Western blot analysis.

## **Protocol 3: Measurement of Inflammasome Activation**

A. IL-1β Secretion by ELISA

#### Materials:

- Human IL-1β ELISA Kit
- Cell culture supernatants from Protocol 2
- Microplate reader



#### Procedure:

- Follow the manufacturer's instructions provided with the IL-1β ELISA kit.
- Briefly, add standards and collected cell culture supernatants to the antibody-coated wells.
- Incubate, wash, and add the detection antibody.
- Add the substrate and stop solution.
- Read the absorbance at 450 nm.
- Calculate the concentration of IL-1β in the samples based on the standard curve.
- B. Pyroptosis by LDH Assay

#### Materials:

- LDH Cytotoxicity Assay Kit
- Cell culture supernatants from Protocol 2
- · Microplate reader

#### Procedure:

- Follow the manufacturer's instructions for the LDH assay kit.[7][8][9]
- In a 96-well plate, add 50 μL of the collected cell culture supernatant.[7]
- Add 50 μL of the LDH reaction mixture to each well.[7]
- Incubate for 30 minutes at room temperature, protected from light.[7]
- Add 50 μL of the stop solution.[7]
- Measure the absorbance at 490 nm.[7]



- Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with detergent).
- C. Caspase-1 and Gasdermin D Cleavage by Western Blot

#### Materials:

- Cell lysates from Protocol 2
- SDS-PAGE gels and blotting equipment
- Primary antibodies: anti-Caspase-1 (to detect pro-caspase-1 at ~45 kDa and the cleaved p20 subunit), anti-GSDMD (to detect full-length and the N-terminal cleavage product)
- HRP-conjugated secondary antibody
- ECL substrate and imaging system

#### Procedure:

- Determine the protein concentration of the cell lysates.
- Perform SDS-PAGE to separate 20-30 μg of protein per sample.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Add ECL substrate and visualize the protein bands. The appearance of the cleaved caspase 1 p20 subunit and the GSDMD-N fragment indicates inflammasome activation.[10]
- D. ASC Speck Formation by Immunofluorescence

#### Materials:

Macrophages cultured on coverslips



- 4% Paraformaldehyde (PFA)
- 0.25% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-ASC
- Fluorescently-conjugated secondary antibody
- DAPI for nuclear staining
- Fluorescence microscope

#### Procedure:

- After inflammasome activation (Protocol 2), wash the cells on coverslips with PBS.
- Fix the cells with 4% PFA for 15 minutes.
- Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
- · Block for 1 hour with blocking buffer.
- Incubate with the anti-ASC primary antibody overnight at 4°C.
- Wash and incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour in the dark.
- Mount the coverslips on microscope slides.
- Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct,
   bright puncta in the cytoplasm of activated cells.

# Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the role of ACOD1 in regulating NLRP3 inflammasome activation. By silencing ACOD1 using siRNA, researchers can effectively study the downstream consequences on cytokine secretion,



pyroptosis, and the assembly of the inflammasome complex. These methods are valuable for basic research into the mechanisms of innate immunity and for the preclinical evaluation of novel anti-inflammatory therapeutics targeting the ACOD1-itaconate pathway.

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